2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a complex organic compound with a unique structure that includes a benzodiazole ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide typically involves multiple steps. One common method is the reaction of a benzodiazole derivative with a propanamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and propanamide analogs, such as:
Uniqueness
What sets 2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide apart is its unique combination of a benzodiazole ring and a propanamide group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-(1-phenacylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,3)21(27)23-14-13-20-24-17-11-7-8-12-18(17)25(20)15-19(26)16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,23,27) |
InChI Key |
OIAUCAQMWHRNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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